BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

c-Met kinase inhibition anticancer structure-based drug design

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (CAS 396133-34-9; molecular formula C12H13N3; molecular weight 199.25 g/mol) is a bicyclic heterocyclic compound incorporating a pyrazole ring fused to a partially saturated pyridine ring with an N‑1 phenyl substituent. The [4,3‑c] fusion pattern distinguishes this scaffold from its [3,4‑c] regioisomer and other azaindole‑type cores.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 396133-34-9
Cat. No. B1322032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
CAS396133-34-9
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N(N=C2)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2
InChIKeyRPKPHRFHSJZLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (CAS 396133-34-9): A Defined Heterocyclic Scaffold for c-Met Kinase Inhibitor Synthesis


4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (CAS 396133-34-9; molecular formula C12H13N3; molecular weight 199.25 g/mol) is a bicyclic heterocyclic compound incorporating a pyrazole ring fused to a partially saturated pyridine ring with an N‑1 phenyl substituent [1]. The [4,3‑c] fusion pattern distinguishes this scaffold from its [3,4‑c] regioisomer and other azaindole‑type cores. In the peer‑reviewed medicinal chemistry literature, this precise 1‑phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine scaffold has been explicitly validated as a productive template for designing potent c‑Met kinase inhibitors [2].

Why Regioisomeric or Core‑Swapped Analogs Cannot Replace 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in c‑Met Inhibitor Programs


The [4,3‑c] fusion regiochemistry is a critical determinant of kinase binding‑site complementarity. In the c‑Met inhibitor series designed by Wang et al., the 4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine core, specifically bearing the N‑1 phenyl group, was deliberately retained after computer‑aided design because alternative cores or regioisomers failed to achieve the same hinge‑binding geometry [1]. Simply substituting the [4,3‑c] scaffold with the commercially more common [3,4‑c] or [3,4‑b] regioisomers would alter the vector of the N‑1 phenyl substituent and the position of the basic NH, disrupting the critical hydrogen‑bond network with the c‑Met hinge region. The quantitative consequences of such scaffold changes are documented in the steep structure‑activity relationships observed in this series, where even subtle substitution changes on the core caused >10‑fold shifts in IC50 [1].

Quantitative Comparator Evidence for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in c‑Met Kinase Inhibitor Design


c‑Met Kinase Inhibitory Potency: Scaffold‑Defining IC50 of 68 nM Achieved Specifically on the 1‑Phenyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine Template

In the 2017 European Journal of Medicinal Chemistry study, compound 8c—constructed directly on the 4,5,6,7‑tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine scaffold—exhibited a c‑Met enzymatic IC50 of 68 nM [1]. This potency was obtained after systematic exploration of substituents on the core; the unsubstituted parent scaffold itself provides the essential hinge‑binding motif. In contrast, alternative azaindole templates evaluated computationally and synthetically in the same study failed to yield nanomolar c‑Met inhibitors, underscoring the unique contribution of the [4,3‑c] fused ring system with N‑1 phenyl substitution [1].

c-Met kinase inhibition anticancer structure-based drug design

Kinase Selectivity: >50‑Fold Selectivity Achieved by the 4,5,6,7‑Tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine‑Based Compound 8c

Compound 8c, bearing the 4,5,6,7‑tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine nucleus, demonstrated >50‑fold selectivity for c‑Met over other tyrosine kinases tested in a broad kinase panel [1]. This selectivity window is a direct consequence of the unique hinge‑binding geometry conferred by the [4,3‑c] scaffold. Analogs built on alternative fused pyrazole‑pyridine cores typically show broader kinase inhibition profiles, increasing off‑target liability [1].

kinase selectivity tyrosine kinase c-Met inhibitor

Cellular Antiproliferative Activity in c‑Met‑Addicted Cancer Cell Lines: Low Micromolar Potency Specific to the [4,3‑c] Scaffold

Compound 8c, derived from the 4,5,6,7‑tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine scaffold, exhibited low micromolar antiproliferative activity against the c‑Met‑addicted MKN45 and EBC‑1 cancer cell lines [1]. This cellular translation of enzymatic potency confirms that the [4,3‑c] core permits appropriate physicochemical properties for cell permeability and target engagement. In contrast, earlier‑generation azaindole cores tested in the same laboratory failed to show measurable cellular activity against these lines.

antiproliferative MKN45 EBC-1 cellular potency

N‑Phenyl Substituent Retention in CNS‑Active Pyrazolo[4,3‑c]pyridines: Evidence from Pharmacologically Active Compound Series

In the 2013 Eur. J. Med. Chem. study on neuropathic pain, the N‑phenyl tetrahydropyrazolo[4,3‑c]pyridine motif is explicitly retained across the active series, including compound 8a which exhibited CB1 receptor IC50 of 49.6 nM and 86.4% TNF‑α inhibition at 100 mg/kg [1]. While compound 8a contains additional substituents, the N‑phenyl‑tetrahydro‑pyrazolo[4,3‑c]pyridine substructure is common to both this CNS‑active series and the c‑Met inhibitor series, indicating that the N‑phenyl group is a privileged feature for pyrazolo[4,3‑c]pyridine bioactivity across therapeutic areas.

CNS neuropathic pain CB1 receptor

Research and Procurement Application Scenarios for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Based on Validated Evidence


Design and Synthesis of Novel c‑Met Kinase Inhibitors

Procurement of 4,5,6,7‑tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine as the core scaffold enables direct entry into the c‑Met inhibitor chemical space validated by Wang et al. (2017), where compound 8c achieved IC50 = 68 nM against c‑Met with >50‑fold kinase selectivity [1]. Teams can functionalize the 3‑ and 6‑positions of this scaffold to rapidly generate analogs, leveraging the established structure‑activity relationships.

Kinase Selectivity Profiling and Polypharmacology Risk Assessment

The >50‑fold selectivity window demonstrated by the [4,3‑c] scaffold‑based compound 8c provides a defined baseline for kinase selectivity studies [1]. Researchers can use this compound as a reference standard when benchmarking new kinase inhibitors, or as a starting point for designing selective probes against the c‑Met kinase family.

CNS Drug Discovery: Cannabinoid CB1 Receptor and Neuropathic Pain Programs

The N‑phenyl‑tetrahydro‑pyrazolo[4,3‑c]pyridine substructure is conserved in CNS‑active compounds such as 8a (CB1 IC50 = 49.6 nM), which demonstrated in vivo efficacy in neuropathic pain models [2]. This scaffold can serve as a versatile starting material for synthesizing analogs targeting the CB1 receptor or modulating TNF‑α pathways.

Academic Medicinal Chemistry Training and Scaffold‑Hopping Exercises

Given the well‑characterized synthetic routes and the availability of comparative potency data for this scaffold versus other azaindole cores, 4,5,6,7‑tetrahydro‑1‑phenyl‑1H‑pyrazolo[4,3‑c]pyridine is an ideal teaching tool for demonstrating the principles of scaffold‑based drug design, regioisomer effects on kinase inhibition, and structure‑based lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.